2,4-Dichlorobutanenitrile

Description

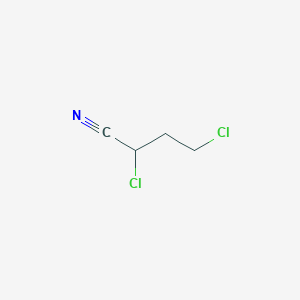

2,4-Dichlorobutanenitrile (C₄H₅Cl₂N) is a halogenated aliphatic nitrile characterized by two chlorine atoms at the 2- and 4-positions of a butane backbone and a nitrile (-C≡N) functional group.

Properties

CAS No. |

77100-86-8 |

|---|---|

Molecular Formula |

C4H5Cl2N |

Molecular Weight |

137.99 g/mol |

IUPAC Name |

2,4-dichlorobutanenitrile |

InChI |

InChI=1S/C4H5Cl2N/c5-2-1-4(6)3-7/h4H,1-2H2 |

InChI Key |

KBIANNWTKVAQKZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C(C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobutanenitrile typically involves the chlorination of butanenitrile. One common method is the reaction of butanenitrile with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobutanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: 2,4-Dichlorobutanoic acid

Reduction: 2,4-Dichlorobutylamine

Substitution: Various substituted butanenitriles depending on the nucleophile used

Scientific Research Applications

Agricultural Applications

Herbicide Development

2,4-Dichlorobutanenitrile is primarily recognized as a precursor in the synthesis of herbicides. Its structural properties allow it to be modified into compounds that can effectively control broadleaf weeds. For example, derivatives of this compound have been explored for their potential as selective herbicides, which are crucial for maintaining crop yield without harming surrounding flora.

Case Study: Efficacy in Weed Control

A study conducted in Brazil evaluated the effectiveness of herbicides derived from this compound on common agricultural weeds. The results indicated that formulations containing this compound significantly reduced weed biomass compared to untreated controls. The herbicides exhibited rapid action and were effective at low application rates, suggesting their potential for sustainable agricultural practices.

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the production of drugs targeting central nervous system disorders due to its ability to undergo nucleophilic substitution reactions.

Case Study: Synthesis of Neurological Agents

Research has demonstrated that this compound can be transformed into compounds with neuropharmacological activity. For instance, it has been used in the synthesis of buspirone, an anxiolytic medication. The synthetic pathway involves the reaction of this compound with specific amines under controlled conditions to yield the desired pharmacologically active products.

Chemical Synthesis Applications

Building Block for Organic Synthesis

As a bifunctional molecule with both chloro and cyano groups, this compound is a valuable building block in organic chemistry. It can participate in various reactions such as nucleophilic substitutions and cross-coupling reactions.

Data Table: Reaction Pathways Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | Amino derivatives |

| Cross-Coupling | Nickel-catalyzed | Acyclic α-tertiary amines |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

Environmental Considerations

While this compound has significant applications, its environmental impact must be considered. Studies have shown that residues from herbicides derived from this compound can affect non-target species and ecosystems. Monitoring and regulatory measures are essential to mitigate these risks.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobutanenitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

3,4-Dichlorobutanenitrile (CAS 16995-35-0)

- Structural Differences : The positional isomer 3,4-dichlorobutanenitrile differs in chlorine substitution (positions 3 and 4 vs. 2 and 4), altering steric and electronic properties.

- Carcinogenic Potency: Classified as a moderate concern due to mechanism-based structure-activity relationships (SAR), though it lies at the lower end of this category.

2,3-Dichloro-3-bromopropanenitrile (CAS 16995-35-0)

- Functional Group Influence : Incorporation of bromine (a heavier halogen) increases molecular weight and polarizability compared to 2,4-dichlorobutanenitrile.

- Toxicological Profile : Also classified as moderate concern due to SAR analysis, but its bromine substitution may lead to distinct metabolic pathways (e.g., debromination vs. dechlorination) .

2-(4-Chlorophenyl)-3-oxobutanenitrile (CAS 5219-07-8)

- Structural Complexity : The addition of a 4-chlorophenyl ring and a ketone group introduces aromaticity and conjugation, significantly altering solubility and reactivity.

- Physicochemical Properties: Molecular Weight: 193.63 g/mol Empirical Formula: C₁₀H₈ClNO Applications: Likely used in pharmaceutical intermediates due to its aromatic and ketone functionalities .

2-(4-Chlorophenyl)-3-methylbutanenitrile (CAS 2012-81-9)

- Branching Effects : The methyl group at position 3 increases steric hindrance, reducing nucleophilic attack susceptibility compared to this compound.

- Key Data: Molecular Weight: 193.68 g/mol IUPAC Name: 2-(4-chlorophenyl)-3-methylbutanenitrile Applications: Potential use in agrochemicals or polymers due to its stability and hydrophobic phenyl group .

Data Tables

Table 1. Comparative Physicochemical Properties

Table 2. Structural-Activity Relationship (SAR) Insights

Research Findings and Gaps

- Toxicological Data : Existing studies focus on 3,4-dichlorobutanenitrile and brominated analogs, but this compound lacks direct experimental validation.

- Analytical Methods : FTIR and mass spectrometry have been applied to structurally related nitriles (e.g., bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III)), suggesting similar techniques could elucidate this compound’s properties .

- Synthetic Applications: Derivatives like 2-(N-benzyl)amino-4-chloro-3,3-dimethylbutanenitrile (CAS 131149-78-5) highlight the utility of chloro-nitriles in synthesizing bioactive molecules .

Biological Activity

2,4-Dichlorobutanenitrile (C4H5Cl2N) is a halogenated organic compound that has garnered attention for its biological activity and potential environmental effects. This article delves into the compound's biological properties, including its toxicity, degradation pathways, and implications for human health and ecosystems.

This compound is characterized by:

- Molecular Formula : C4H5Cl2N

- Molecular Weight : 136.99 g/mol

- Physical State : Liquid at room temperature

- Solubility : Soluble in organic solvents like acetone and ethanol but poorly soluble in water.

Toxicity

Research indicates that this compound exhibits significant toxicity to various biological systems. Its effects include:

- Acute Toxicity : Demonstrated acute toxicity in aquatic organisms, with studies showing lethal concentrations that impact fish and invertebrates.

- Chronic Effects : Long-term exposure may lead to reproductive and developmental issues in aquatic species and potential bioaccumulation in food chains.

Case Studies

- Aquatic Toxicology :

- Microbial Degradation :

Persistence and Degradation

This compound is resistant to photodegradation and hydrolysis, leading to its persistence in the environment. However, microbial degradation pathways have been identified:

- Biodegradation Pathways :

- Anaerobic bacteria convert this compound into less harmful compounds through reductive dehalogenation.

- Aerobic degradation involves the oxidation of the nitrile group to carboxylic acids followed by mineralization.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.